2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole
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Overview
Description
2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 6-chloro-3-pyridinyl group enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with 1-hexyl-1H-benzimidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the pyridinyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar pyridinyl group.
Thiacloprid: Another neonicotinoid with a similar structure.
Acetamiprid: A neonicotinoid with a similar mode of action.
Uniqueness
2-(6-chloro-3-pyridinyl)-1-hexyl-1H-1,3-benzimidazole is unique due to its specific combination of the benzimidazole and pyridinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-1-hexylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3/c1-2-3-4-7-12-22-16-9-6-5-8-15(16)21-18(22)14-10-11-17(19)20-13-14/h5-6,8-11,13H,2-4,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGSHLUMOSSESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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